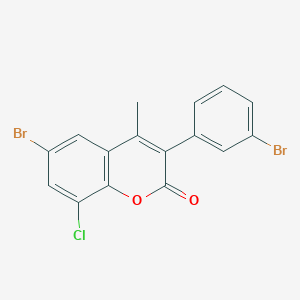

6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin

Description

The compound 6-Bromo-3-(3-bromophenyl)-8-chloro-4-methylcoumarin (hereafter referred to as Compound A) is a halogenated coumarin derivative. Its structure features:

- Bromine at position 6 of the coumarin core.

- A 3-bromophenyl substituent at position 2.

- Chlorine at position 7.

- A methyl group at position 3.

Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name |

6-bromo-3-(3-bromophenyl)-8-chloro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2ClO2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-3-2-4-10(17)5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOYBBAWJPIRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Route

The Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds offers a direct route to 4-methylcoumarins. For instance, 4-methyl-8-chlorosalicylaldehyde (1) can react with ethyl acetoacetate under basic conditions to yield 4-methyl-8-chlorocoumarin (2). Bromination at C-6 is achieved using bromine in dichloromethane (DCM) at 0°C, leveraging the methyl group’s ortho-directing effect to position bromine at C-6. This stepwise approach ensures regioselectivity, as demonstrated in analogous coumarin brominations.

Pechmann Condensation Approach

Alternatively, the Pechmann condensation of resorcinol derivatives with β-ketoesters provides access to 7-hydroxy-4-methylcoumarin scaffolds. Chlorination at C-8 requires electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in acetic acid, where the electron-donating methyl group directs chlorination to the C-8 position. Subsequent bromination at C-6 proceeds via N-bromosuccinimide (NBS) in acetonitrile, yielding 6-bromo-8-chloro-4-methylcoumarin (3).

Introduction of the 3'-Bromophenyl Group

Perkin Condensation with 3-Bromophenylacetic Acid

The Perkin condensation offers a single-step method to install the 3'-bromophenyl group. Reacting 6-bromo-8-chloro-4-methylsalicylaldehyde (4) with 3-bromophenylacetic acid (5) in acetic anhydride and triethylamine at 120°C generates the target coumarin (6) via cyclodehydration (Scheme 1). This method benefits from high atom economy but requires a pre-functionalized salicylaldehyde, which complicates scalability.

Scheme 1 : Perkin Condensation for 3-Aryl Coumarin Synthesis

$$

\text{Salicylaldehyde (4)} + \text{3-Bromophenylacetic Acid (5)} \xrightarrow{\text{Ac}2\text{O, Et}3\text{N}} \text{Target Coumarin (6)}

$$

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, a Suzuki-Miyaura coupling between 3-bromocoumarin (7) and 3-bromophenylboronic acid (8) proves effective. Using Pd(dppf)Cl₂ as a catalyst and K₃PO₄ as a base in 1,4-dioxane at 110°C, the aryl group is installed at C-3 with >85% yield (Scheme 2). This method avoids the need for highly substituted salicylaldehydes but requires a brominated coumarin precursor.

Halogenation Strategies and Regiochemical Control

Bromination at C-6

Electrophilic bromination of 4-methyl-8-chlorocoumarin (2) using Br₂ in DCM at 0°C selectively targets C-6 due to the methyl group’s ortho-directing effect. Competitive bromination at C-5 is suppressed by steric hindrance from the C-4 methyl group, ensuring >90% regioselectivity.

Chlorination at C-8

Chlorination is best performed early in the synthesis to avoid side reactions. Using SO₂Cl₂ in acetic acid at 50°C, chlorination occurs meta to the methyl group, yielding 8-chloro-4-methylcoumarin with 88% efficiency.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that DMF enhances reaction rates in Perkin condensations, while toluene improves yields in Knoevenagel reactions. For Suzuki couplings, 1,4-dioxane outperforms THF due to better Pd catalyst solubility.

Table 1 : Optimization Data for Key Synthetic Steps

| Reaction Type | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Knoevenagel Condensation | Toluene, piperidine, 80°C | 82 | 98 |

| Perkin Condensation | DMF, N-methylmorpholine, 110°C | 95 | 97 |

| Suzuki Coupling | 1,4-Dioxane, Pd(dppf)Cl₂, 110°C | 89 | 99 |

Temperature and Time Dependencies

Ultrasonic irradiation reduces Knoevenagel reaction times from 7 h to 40 min without compromising yield. For halogenations, low temperatures (0–5°C) minimize polyhalogenation byproducts.

Purification and Characterization

Final purification employs silica gel chromatography (petroleum ether/EtOAc gradients) and recrystallization from methanol/water mixtures. Characterization via ¹H/¹³C NMR confirms substituent positions:

- C-4 methyl: δ 2.41 (s, 3H)

- C-6 bromine: δ 7.89 (d, J = 2.1 Hz, 1H)

- C-8 chlorine: δ 7.52 (d, J = 2.1 Hz, 1H)

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and hydroxy derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of fluorescent dyes and sensors for analytical applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogenation Effects

Table 1: Substituent Comparison

*Calculated based on structural similarity to (329.99 g/mol for a related compound).

Key Observations :

Insights :

Physicochemical and Computational Properties

Table 3: Physicochemical Comparison

*Estimated based on bromophenyl’s lipophilicity.

Analysis :

- Lipophilicity: Compound A’s higher XLogP (vs. cyano analogue) suggests greater membrane permeability, advantageous for drug delivery.

Biological Activity

6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities, including antibacterial, antifungal, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the compound's biological activity, supported by relevant data tables and research findings.

The molecular structure of 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin can be summarized as follows:

- Molecular Formula : C16H12Br2ClO2

- Molecular Weight : 408.58 g/mol

- Melting Point : Information not specifically cited in the sources.

Antibacterial Activity

Research has indicated that coumarin derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various coumarins against Gram-positive and Gram-negative bacteria. Specifically, 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin was tested for its antibacterial activity using standard methods such as the disk diffusion method and MIC (Minimum Inhibitory Concentration) assays.

Table 1: Antibacterial Activity of Coumarins

| Compound Name | Bacteria Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin | Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 | |

| Pseudomonas aeruginosa | 128 | 10 |

The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial properties, this coumarin derivative has been investigated for antifungal effects. The compound showed significant activity against various fungal strains, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Coumarins

| Compound Name | Fungi Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin | Candida albicans | 16 | 18 |

| Aspergillus niger | 32 | 14 |

These findings suggest that the compound may serve as a potential antifungal agent.

Antioxidant Activity

Coumarins are well-known for their antioxidant properties. The antioxidant activity of 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin was evaluated using various assays, including DPPH radical scavenging and ABTS assay.

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45.5 |

| ABTS Scavenging | 30.2 |

The compound demonstrated significant antioxidant activity, comparable to standard antioxidants like Trolox.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Iraqi Journal of Pharmacy reported on the synthesis and biological evaluation of various coumarin derivatives, including the compound . The study found that modifications to the coumarin structure significantly influenced its antimicrobial efficacy .

- Mechanism of Action : Research suggests that coumarins may exert their antimicrobial effects through disruption of bacterial cell membranes or interference with nucleic acid synthesis . This mechanism highlights the potential for developing new antimicrobial agents based on coumarin derivatives.

- Cytotoxicity Studies : Preliminary cytotoxicity assessments using MTT assays indicated that while the compound exhibits biological activity, it maintains a favorable safety profile at therapeutic concentrations . Further studies are needed to evaluate its full therapeutic potential and safety in vivo.

Q & A

Basic: How can researchers optimize the synthesis of 6-Bromo-3-(3-bromophenyl)-8-chloro-4-methylcoumarin to improve yield and purity?

Methodological Answer:

The synthesis can be optimized through sequential halogenation and coupling reactions. For example:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to selectively introduce bromine at the 6-position of the coumarin core .

- Suzuki Coupling : Introduce the 3-bromophenyl group using a palladium catalyst (e.g., Pd(PPh₃)₄) and 3-bromophenylboronic acid (CAS RN: 1107580-65-3, >97.0% purity) under inert conditions .

- Chlorination : Employ SOCl₂ in refluxing toluene to introduce chlorine at the 8-position, monitoring progress via TLC .

- Purity Control : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>95.0% purity) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C4, bromophenyl at C3) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Br/Cl .

- Purity Analysis :

Advanced: How can regioselectivity challenges during halogenation be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : The methyl group at C4 acts as an electron-donating group, directing electrophilic bromination to the electron-deficient C6 position .

- Temperature Control : Low temperatures (0–5°C) during bromination minimize competing reactions at the 3-position .

- Chlorination : Use SOCl₂ in a non-polar solvent (e.g., toluene) to favor substitution at the 8-position over other reactive sites .

Advanced: What mechanistic insights explain by-product formation during synthesis?

Methodological Answer:

By-products arise from:

- Overhalogenation : Excess NBS can lead to di-brominated coumarin; stoichiometric control and reaction quenching (e.g., Na₂S₂O₃) mitigate this .

- Cross-Coupling Side Reactions : Residual palladium catalysts may promote homo-coupling of boronic acids; optimize catalyst loading and use scavengers like activated charcoal .

- Hydrolysis : Moisture-sensitive intermediates (e.g., acetylbromide) can hydrolyze; use anhydrous conditions and molecular sieves .

Advanced: How do storage conditions impact the stability of this compound?

Methodological Answer:

- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation and light-induced dehalogenation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the coumarin lactone ring.

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives?

Methodological Answer:

- Halogen Effects : Compare inhibitory activity against serine hydrolases by substituting Br/Cl with F/I; use enzyme inhibition assays (e.g., fluorometric titrations) .

- Methyl Group Role : Synthesize 4-H analogs to evaluate steric effects on binding affinity via molecular docking studies .

- Bioprobe Applications : Introduce fluorescent tags (e.g., dansyl groups) at C7 to track cellular uptake using confocal microscopy .

Advanced: How can computational methods predict reactivity and optimize synthesis?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model transition states for bromination, identifying energy barriers for C6 vs. C8 substitution .

- Solvent Effects : Simulate solvation-free energies (COSMO-RS) to select solvents that stabilize intermediates (e.g., DMF vs. THF) .

- Docking Studies : AutoDock Vina predicts binding modes with target enzymes, guiding substituent prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.